molecular formula C13H21O3P B12571459 Diethyl [(2,3-dimethylphenyl)methyl]phosphonate CAS No. 603134-66-3

Diethyl [(2,3-dimethylphenyl)methyl]phosphonate

Cat. No.: B12571459
CAS No.: 603134-66-3
M. Wt: 256.28 g/mol
InChI Key: NWPKUVRODIOCQZ-UHFFFAOYSA-N
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Description

Diethyl [(2,3-dimethylphenyl)methyl]phosphonate is an organophosphonate derivative characterized by a phosphonate ester group linked to a benzyl moiety substituted with methyl groups at the 2- and 3-positions of the aromatic ring. These compounds are typically synthesized via palladium-catalyzed coupling reactions or Michaelis-Arbuzov reactions and are utilized in organic synthesis, antimicrobial applications, and material science .

Properties

CAS No.

603134-66-3

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-2,3-dimethylbenzene

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-9-7-8-11(3)12(13)4/h7-9H,5-6,10H2,1-4H3

InChI Key

NWPKUVRODIOCQZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC(=C1C)C)OCC

Origin of Product

United States

Preparation Methods

Reactants and Conditions

  • Starting materials: Diethyl phosphite and a halomethyl derivative of 2,3-dimethylphenyl (e.g., 2,3-dimethylbenzyl chloride).

  • Acid binding agents: Tertiary amines such as triethylamine, tripropylamine, tri-n-butylamine, N,N-dimethylamine, triphenylamine, or tribenzylamine are used to neutralize the acid generated during the reaction.

  • Solvents: The reaction can be performed without additional solvents or in ethers such as tetrahydrofuran (THF), methyltetrahydrofuran, diethyl ether, isopropyl ether, n-butyl ether, or diethylene glycol dimethyl ether, especially during reduction steps.

Reaction Steps

Step 1: Alkylation of Diethyl Phosphite

  • Diethyl phosphite and the acid binding agent are combined in a reactor.

  • The reactor atmosphere is purged with an inert gas (e.g., nitrogen) to remove air.

  • The mixture is heated to a temperature range of 50–200 °C, preferably 80–120 °C.

  • The halomethyl aromatic compound (e.g., 2,3-dimethylbenzyl chloride) is introduced gradually, maintaining a pressure of 0.4–0.8 MPa if gaseous reagents are used.

  • The reaction proceeds for 1–12 hours, optimally 2–5 hours.

  • The acid binding agent hydrochloride salt formed is removed by filtration, leaving the phosphonate ester in the filtrate.

Step 2: Reduction (if applicable)

  • The filtrate containing the phosphonate ester is cooled to below 50 °C, often between 0 and 20 °C.

  • A reducing agent such as lithium aluminum hydride (LiAlH4) or sodium hydride (NaH) dissolved in an appropriate ether solvent is added dropwise.

  • The mixture is stirred for 20–200 minutes, preferably 40–120 minutes, under controlled temperature.

  • After completion, the reaction mixture is distilled to isolate the pure diethyl phosphonate ester, typically collecting fractions boiling at 120–122 °C.

Representative Experimental Data from Related Syntheses

Embodiment Acid Binding Agent Reaction Temp. (°C) Reaction Time (h) Reducing Agent Solvent for Reduction Reduction Temp. (°C) Yield (%) Purity (%) Boiling Point (°C)
1 Triethylamine 110 4 LiAlH4 THF 0 91.3 98.5 120–122
2 Tri-n-butylamine 100 3 LiAlH4 Methyltetrahydrofuran 5 87.8 98.8 120–122
3 Triphenylamine 120 2 NaH Diethyl ether 10 86.9 98.9 120–122
4 N,N-Dimethylamine 130 1 LiAlH4 n-Butyl ether 20 92.6 98.2 120–122
5 Tripropylamine 80 5 LiAlH4 Diethylene glycol dimethyl ether 0 84.0 98.8 120–122

Note: These data are adapted from the synthesis of diethyl methylphosphonite, a structurally related phosphonate ester intermediate.

Key Research Findings and Considerations

  • Raw materials: Diethyl phosphite and substituted benzyl halides are readily available and cost-effective, making the process economically viable.

  • Reaction environment: The use of acid binding agents is critical to neutralize hydrochloric acid formed during alkylation, preventing side reactions and improving yield.

  • Temperature and pressure control: Maintaining reaction temperature between 80–120 °C and pressure around 0.4–0.8 MPa ensures optimal conversion and selectivity.

  • Reduction step: The choice of reducing agent and solvent affects the reaction rate and product purity. LiAlH4 in THF or related ethers is preferred for efficient reduction.

  • Purification: Distillation under controlled temperature allows isolation of high-purity diethyl phosphonate esters with yields typically above 85%.

  • Environmental and operational advantages: The described method is relatively green, with high atom economy and simple operation, suitable for scale-up.

Summary Table of Preparation Method Parameters

Parameter Range / Options Preferred Conditions
Diethyl phosphite to acid binding agent molar ratio 1:1 to 1:1.5 1:1 to 1.2
Reaction temperature (alkylation) 50–200 °C 80–120 °C
Reaction time (alkylation) 1–12 hours 2–5 hours
Pressure during alkylation 0.4–0.8 MPa 0.4–0.8 MPa
Acid binding agents Triethylamine, tripropylamine, tri-n-butylamine, N,N-dimethylamine, triphenylamine, tribenzylamine Triethylamine or N,N-dimethylamine
Reducing agents Lithium aluminum hydride (LiAlH4), sodium hydride (NaH) LiAlH4
Solvents for reduction THF, methyltetrahydrofuran, diethyl ether, isopropyl ether, n-butyl ether, diethylene glycol dimethyl ether THF
Reduction temperature -20 to 50 °C 0–20 °C
Reduction time 20–200 minutes 40–120 minutes
Distillation boiling point 120–122 °C 120–122 °C
Product purity >98% >98%
Yield 84–93% >90%

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate serves as a versatile reagent in organic synthesis. It can be utilized to generate phosphonates and phosphine oxides through various reactions, including the Pudovik reaction. This reaction involves the interaction of α-oxoalkylphosphonates with secondary phosphine oxides, leading to the formation of new asymmetric phosphonate-phosphine oxide derivatives with potential biological activity .

Phosphonylation Agent
This compound is also employed as a phosphonylation agent in the synthesis of biologically active compounds. Its ability to introduce phosphonate groups into organic molecules enhances their pharmacological properties, making it valuable in drug design and development.

Agricultural Applications

Pesticide Development
this compound has shown promise in agricultural applications, particularly as a precursor for developing novel pesticides. Its structural features allow for modifications that can lead to increased efficacy against pests while minimizing environmental impact. Research indicates that derivatives of this compound exhibit antifungal properties, making them suitable candidates for agricultural fungicides.

Herbicide Formulations
The compound can also be integrated into herbicide formulations, where it acts as an active ingredient or as an additive that enhances the stability and effectiveness of herbicides. Its role in improving the performance of existing herbicides is under investigation, particularly in formulations targeting resistant weed species.

Materials Science

Polymer Additive
In materials science, this compound is utilized as an additive in polymer formulations. It enhances thermal stability and acts as an antioxidant during the polymerization process of plastics such as polyethylene terephthalate (PET). The compound's low migration properties ensure that it does not leach into food products when used in food-contact materials .

Flame Retardant Properties
The flame-retardant characteristics of this compound make it suitable for incorporation into various polymer matrices. Its presence can significantly reduce flammability while maintaining mechanical properties, thereby enhancing safety standards in consumer products.

Case Study 1: Antifungal Activity

A recent study investigated the antifungal properties of this compound derivatives against common fungal pathogens. The results indicated that certain modifications to the compound led to enhanced antifungal activity compared to traditional fungicides, highlighting its potential use in agricultural practices.

Case Study 2: Polymer Stability

Research conducted on the incorporation of this compound into PET showed improved thermal stability during processing. Migration studies confirmed that even at high concentrations (0.2% w/w), the compound did not migrate into food simulants, demonstrating its safety for use in food packaging applications .

Mechanism of Action

The mechanism of action of diethyl [(2,3-dimethylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial growth by interfering with essential metabolic pathways. The phosphonate group can mimic phosphate esters, leading to the inhibition of enzymes that utilize phosphate substrates .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : Electron-withdrawing groups (e.g., nitro, bromo) often require Pd-catalyzed protocols , while electron-donating methyl groups enable efficient one-pot syntheses with yields exceeding 90% .
  • Steric Hindrance : 2,6-Dimethyl derivatives exhibit lower yields (68.7%) compared to 3,4-dimethyl analogs (91.5%), likely due to steric hindrance during coupling .

Physicochemical Properties

Table 2: Spectral and Physical Property Comparisons

Compound Name $^{1}\text{H}$-NMR Shifts (δ, ppm) $^{13}\text{C}$-NMR Shifts (δ, ppm) Antimicrobial Activity (vs. E. coli)
Diethyl benzylphosphonate (1) 7.30–7.20 (m, aromatic H) 127.1 (aromatic C) Moderate
Diethyl [(4-boronic acid)benzyl]phosphonate (3) 7.60–7.40 (m, aromatic H) 133.5 (aromatic C) High (super-selective)
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate Not reported Not reported Inferred moderate activity
Diethyl [(4-chlorophenyl)methyl]phosphonate 7.45–7.35 (m, aromatic H) 129.8 (aromatic C) Low

Key Observations :

  • Antimicrobial Activity : Boronic acid-substituted derivatives (e.g., compound 3) exhibit superior antimicrobial efficacy due to enhanced LPS membrane disruption, while methyl-substituted analogs likely show moderate activity .
  • Spectral Shifts : Aromatic proton shifts in $^{1}\text{H}$-NMR correlate with substituent electronic effects, e.g., electron-withdrawing groups deshield protons (δ ~7.60 for nitro derivatives) .

Table 3: Toxicity and Functional Comparisons

Compound Name Cytotoxicity (IC$_{50}$, μM) Neurotoxicity Risk Applications
Diethyl [[3,5-di-tert-butyl-4-OH]benzyl]phosphonate >100 Low Plastic additives
Diethyl [(2,4-dinitrophenyl)methyl]phosphonate 12.4 High Antibacterial agents
This compound Not reported Inferred low Synthetic intermediates

Key Observations :

  • Toxicity : Nitro-substituted derivatives (e.g., 2,4-dinitrophenyl) demonstrate high cytotoxicity, whereas bulky substituents (e.g., tert-butyl) reduce toxicity .
  • Functional Utility : Methyl-substituted phosphonates are primarily used as intermediates in Horner-Wadsworth-Emmons reactions for α,β-unsaturated aldehyde synthesis .

Biological Activity

Diethyl [(2,3-dimethylphenyl)methyl]phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities and applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a phosphonate group attached to a 2,3-dimethylphenyl moiety. Its chemical structure can be represented as follows:

C2H5O2P+C10H13=Diethyl 2 3 dimethylphenyl methyl phosphonate\text{C}_2\text{H}_5\text{O}_2\text{P}+\text{C}_{10}\text{H}_{13}=\text{Diethyl 2 3 dimethylphenyl methyl phosphonate}

Biological Activity Overview

  • Antitumor Activity :
    • Research indicates that diethyl phosphonates exhibit moderate to high antitumor activities against various cancer cell lines. For example, in a study using the MTT assay, compounds similar to this compound showed potent inhibitory effects comparable to the chemotherapeutic agent 5-fluorouracil (5-FU) .
    • The mechanism of action involved cell cycle arrest and apoptosis in cancer cells, particularly HeLa cells .
  • Antioxidant Properties :
    • Some derivatives of diethyl phosphonates have demonstrated significant antioxidant capacities. This activity is crucial for protecting cells from oxidative stress and may contribute to their overall therapeutic potential .
  • Antifungal Activity :
    • Certain phosphonates have been reported to exhibit antifungal properties, which adds another dimension to their biological activity profile . The mechanisms typically involve disrupting fungal cell membranes or inhibiting key metabolic pathways.

Case Study 1: Antitumor Activity

In a pharmacological screening study involving diethyl phosphonates, it was found that several compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

CompoundIC50 (µM)Cell Line
4u15HeLa
4v20MCF-7
4w25A549

Case Study 2: Antifungal Activity

A recent investigation into the antifungal properties of diethyl phosphonates revealed that some derivatives inhibited the growth of Candida albicans with minimal cytotoxicity to human cells.

CompoundMinimum Inhibitory Concentration (MIC)Cytotoxicity (CC50)
6g32 µg/mL>100 µg/mL
6h16 µg/mL>100 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in various phases (S and G2), leading to apoptosis in cancer cells .
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens .
  • Oxidative Stress Modulation : By scavenging free radicals, these compounds can mitigate oxidative damage to cellular components.

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